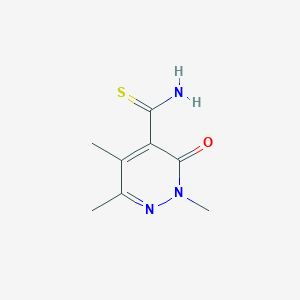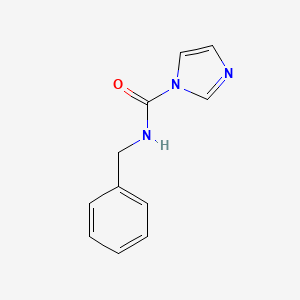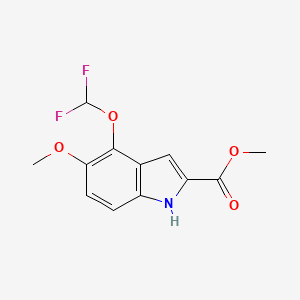![molecular formula C14H22N2 B6142596 {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 926238-53-1](/img/structure/B6142596.png)
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 . It is also known by its IUPAC name {4-[(3-methyl-1-piperidinyl)methyl]phenyl}methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” should be stored at 4°C and protected from light . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.Scientific Research Applications
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as imidazoles and pyridines. Additionally, this compound has been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents.
Mechanism of Action
The mechanism of action of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is not entirely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the ability of this compound to interact with the active site of the enzyme, thus preventing the enzyme from catalyzing its normal reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have anti-tumor effects in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The use of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. Additionally, it can be difficult to isolate and purify the compound due to its low solubility in some solvents.
Future Directions
The potential future directions for {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine are numerous. For example, further research could be conducted to determine the mechanism of action of this compound and to explore its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer. Finally, further research could be conducted to explore its potential use as an anti-inflammatory and analgesic agent.
Synthesis Methods
The synthesis of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is a multi-step process that involves the reaction of piperidine and methyl amine with 4-methylbenzaldehyde. The reaction is catalyzed by a strong acid and proceeds through a nucleophilic aromatic substitution reaction. The reaction yields a product with a yield of up to 90%. The product can then be isolated and purified using standard techniques such as column chromatography.
properties
IUPAC Name |
[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-9-16(12)11-14-7-5-13(10-15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZMUGCUSTZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)



![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)
![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)
